

Application Note: Solid-Phase Synthesis of the Tripeptide Glu-Cys-Lys

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Compound of Interest

Compound Name: Glu-Cys-Lys

Cat. No.: B13827739

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Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the solid-phase synthesis of the tripeptide Glutamic acid-Cysteine-Lysine (**Glu-Cys-Lys**) using Fmoc/tBu chemistry. The protocol is designed for manual synthesis but can be adapted for automated synthesizers.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of peptide chains. The Fmoc/tBu strategy is widely employed due to its use of a base-labile α -amino protecting group (Fmoc) and acid-labile side-chain protecting groups. This allows for the iterative addition of amino acids to a growing peptide chain anchored to a solid support, with final cleavage and deprotection achieved in a single acidic step.

This protocol details the synthesis of the tripeptide **Glu-Cys-Lys**, a sequence that incorporates amino acids with acidic, thiol-containing, and basic side chains, respectively. Careful selection of orthogonal protecting groups is crucial for a successful synthesis. For this tripeptide, the following protected amino acids are utilized: Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Glu(OtBu)-OH. The Boc (tert-butyloxycarbonyl) group on lysine and the OtBu (tert-butyl) group on glutamic acid are acid-labile and removed during the final cleavage step with trifluoroacetic acid (TFA)[1][2][3][4][5][6]. The Trt (trityl) group protecting the cysteine thiol is also cleaved by TFA, and the use of scavengers is essential to prevent side reactions from the highly reactive trityl cation[7][8][9][10].

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents and their recommended specifications.

Reagent	Grade	Supplier
Rink Amide Resin	100-200 mesh, ~0.5 mmol/g	Standard Supplier
Fmoc-Lys(Boc)-OH	Peptide Synthesis Grade	Standard Supplier
Fmoc-Cys(Trt)-OH	Peptide Synthesis Grade	Standard Supplier
Fmoc-Glu(OtBu)-OH	Peptide Synthesis Grade	Standard Supplier
N,N-Dimethylformamide (DMF)	Peptide Synthesis Grade	Standard Supplier
Dichloromethane (DCM)	ACS Grade	Standard Supplier
Piperidine	Reagent Grade	Standard Supplier
N,N-Diisopropylethylamine (DIEA)	Peptide Synthesis Grade	Standard Supplier
HBTU	Peptide Synthesis Grade	Standard Supplier
Trifluoroacetic acid (TFA)	Reagent Grade	Standard Supplier
Triisopropylsilane (TIS)	Reagent Grade	Standard Supplier
Deionized Water	High Purity	In-house
Diethyl ether	ACS Grade, cold	Standard Supplier

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Glu-Cys-Lys

This protocol outlines the manual synthesis of the tripeptide on a 0.1 mmol scale. All steps are performed at room temperature in a suitable reaction vessel with agitation.

1. Resin Swelling:

- Swell 200 mg of Rink Amide resin (~0.1 mmol) in 5 mL of DMF for 30 minutes.

- Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

- Fmoc Deprotection (Initial):

- Add 2 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
 - Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
 - Wash the resin thoroughly with DMF (5 x 1 min).

- Amino Acid Activation:

- In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.3 mmol, 3 eq.), and HBTU (0.3 mmol, 3 eq.) in 2 mL of DMF.
 - Add DIEA (0.6 mmol, 6 eq.) to the activation mixture and vortex for 1 minute.

- Coupling:

- Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 2 hours.
 - Wash the resin with DMF (5 x 1 min).

- Monitoring:

- Perform a Kaiser test to ensure complete coupling (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.

3. Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH):

- Fmoc Deprotection:

- Repeat the deprotection steps as described for the initial deprotection.

- Amino Acid Activation and Coupling:
 - Activate and couple Fmoc-Cys(Trt)-OH following the same procedure as for the first amino acid.
- Monitoring:
 - Perform a Kaiser test to confirm complete coupling.

4. Third Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):

- Fmoc Deprotection:
 - Repeat the deprotection steps.
- Amino Acid Activation and Coupling:
 - Activate and couple Fmoc-Glu(OtBu)-OH following the same procedure.
- Monitoring:
 - Perform a Kaiser test.

5. Final Fmoc Deprotection:

- Repeat the deprotection steps to remove the final Fmoc group from the N-terminus.
- After deprotection, wash the resin with DMF (5 x 1 min), followed by DCM (3 x 1 min), and dry the resin under vacuum for at least 1 hour.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

- In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Prepare approximately 2 mL for the 0.1 mmol scale synthesis. TIS acts as a scavenger for the trityl

and tert-butyl cations generated during cleavage[10][11].

2. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
- Agitate the mixture at room temperature for 2 hours.

3. Peptide Precipitation:

- Filter the resin and collect the filtrate into a centrifuge tube.
- Add the filtrate dropwise to a larger tube containing 10 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

4. Peptide Isolation and Purification:

- Centrifuge the ether suspension to pellet the crude peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove residual scavengers.
- Dry the crude peptide under vacuum.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the quantitative data for the described SPPS protocol.

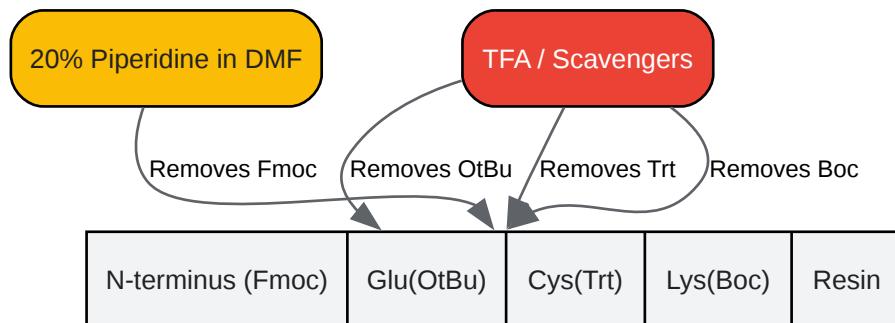
Parameter	Value	Notes
Synthesis Scale		
Resin Loading	0.1 mmol	Based on 200 mg of resin with ~0.5 mmol/g loading.
Reagent Equivalents (per coupling)		
Fmoc-Amino Acid	3 eq. (0.3 mmol)	An excess is used to drive the reaction to completion.
HBTU	3 eq. (0.3 mmol)	Coupling reagent.
DIEA	6 eq. (0.6 mmol)	Base for activation.
Reaction Conditions		
Swelling Time	30 min	In DMF.
Deprotection Time	3 min + 10 min	With 20% piperidine in DMF.
Coupling Time	2 hours	Per amino acid.
Cleavage Time	2 hours	With TFA/TIS/H ₂ O cocktail.
Expected Outcome		
Crude Peptide Yield	60-80%	Highly dependent on coupling efficiency at each step.
Purity (Crude)	50-70%	Varies based on synthesis success; requires purification.

Visualizations

SPPS Workflow for Glu-Cys-Lys



Deprotection Reagents



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